molecular formula C12H11NO3 B1609771 2-(Acetylaminomethyl)-chromen-4-one CAS No. 276687-59-3

2-(Acetylaminomethyl)-chromen-4-one

Numéro de catalogue: B1609771
Numéro CAS: 276687-59-3
Poids moléculaire: 217.22 g/mol
Clé InChI: YPANBNNTDTUMLB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(Acetylaminomethyl)-chromen-4-one is a synthetic chromen-4-one derivative of significant interest in medicinal chemistry and drug discovery. Chromen-4-one, also known as flavone, is a privileged scaffold in nature and pharmaceutical research, known for its diverse biological activities. This compound features an acetylaminomethyl substituent, a functional group that can enhance molecular interactions with biological targets. Researchers are particularly interested in chromen-4-one derivatives for their potential as inhibitors of anti-apoptotic Bcl-2 family proteins . Such inhibitors can induce or sensitize cells to apoptosis (programmed cell death), presenting a valuable strategy for developing new anti-cancer therapeutics . Additionally, chromen-4-one hybrids have demonstrated promising antibacterial properties. Studies show that similar compounds exhibit good activity against various bacterial strains, with mechanisms potentially involving the inhibition of key enzymes like MurC ligase, which is essential for bacterial cell wall synthesis . The structural motif of this compound makes it a versatile intermediate for further chemical exploration, including the synthesis of more complex hybrid molecules designed to act on multiple therapeutic targets . This product is intended for research purposes in laboratory settings only.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

276687-59-3

Formule moléculaire

C12H11NO3

Poids moléculaire

217.22 g/mol

Nom IUPAC

N-[(4-oxochromen-2-yl)methyl]acetamide

InChI

InChI=1S/C12H11NO3/c1-8(14)13-7-9-6-11(15)10-4-2-3-5-12(10)16-9/h2-6H,7H2,1H3,(H,13,14)

Clé InChI

YPANBNNTDTUMLB-UHFFFAOYSA-N

SMILES

CC(=O)NCC1=CC(=O)C2=CC=CC=C2O1

SMILES canonique

CC(=O)NCC1=CC(=O)C2=CC=CC=C2O1

Origine du produit

United States

Elucidation of Structure Activity Relationships Sar in 2 Acetylaminomethyl Chromen 4 One Analogs

Impact of Substitutions at the 2-Position of the Chromen-4-one Core on Biological Activity

The substituent at the C-2 position of the chromen-4-one core plays a pivotal role in determining the potency and selectivity of its biological activity. nih.govacs.org Studies on various analogs have demonstrated that modifications to this position significantly influence interactions with biological targets.

Research on chroman-4-one derivatives as sirtuin 2 (SIRT2) inhibitors has shown that the nature of the C-2 substituent is a key determinant of inhibitory effect. The length and branching of alkyl chains, as well as the introduction of aromatic groups, have been systematically evaluated. acs.org Among straight-chain alkyl derivatives, a pentyl group was found to be the most optimal for SIRT2 inhibition. acs.org Shorter chains, like n-propyl, showed slightly better activity than longer chains such as n-heptyl, indicating a specific spatial requirement in the target's binding pocket. acs.org Furthermore, branching of the alkyl chain near the chroman-4-one ring, as seen with an isopropyl group, led to a decrease in inhibitory activity compared to its straight-chain counterpart (n-propyl). acs.org

When the C-2 position is substituted with a phenyl ring (as in flavanones), further substitutions on this ring also modulate activity. For instance, in the context of anti-trypanosomatid agents, the presence of a 4'-hydroxyl group on the phenyl ring can lead to different binding modes and activities. nih.gov

Compound IDC-2 SubstituentBiological TargetActivity (IC₅₀ or % Inhibition)Source
1k n-PropylSIRT210.6 µM acs.org
1b n-PentylSIRT2No activity (unsubstituted benzo-ring) acs.org
1l n-HeptylSIRT257% inhibition @ 200 µM acs.org
1n IsopropylSIRT252% inhibition @ 200 µM acs.org

Influence of Substitutions on the Benzo-Fused Ring (C-5, C-6, C-7, C-8) on Biological Activity

Substitutions on the benzo-fused portion of the chromen-4-one scaffold are critical for activity, often working in concert with the C-2 substituent. Studies have shown that an unsubstituted benzo-ring can result in a complete loss of biological activity, highlighting the necessity of functional groups on this aromatic system for target engagement. acs.org

In the development of SIRT2 inhibitors, substitutions at the C-6 and C-8 positions were found to be particularly favorable for potency. acs.org The introduction of larger, electron-withdrawing groups at these positions significantly enhanced inhibitory activity. acs.org For example, the most potent inhibitor identified in one study was 6,8-dibromo-2-pentylchroman-4-one, which had an IC₅₀ value of 1.5 µM. acs.org This suggests that these groups may be involved in key interactions with the enzyme or may influence the electronic properties of the entire scaffold to favor binding.

Compound IDC-2 SubstituentC-6, C-8 SubstituentsBiological TargetActivity (IC₅₀)Source
rac-1a n-Pentyl6,8-DibromoSIRT23.5 µM acs.org
(-)-1a n-Pentyl6,8-DibromoSIRT21.5 µM acs.org
(+)-1a n-Pentyl6,8-DibromoSIRT24.5 µM acs.org
1b n-PentylUnsubstitutedSIRT2Inactive acs.org

Role of the Acetylamino Moiety and its Structural Modifications

The acetylamino group, and specifically the N-acetylated aminomethyl linker at the C-2 position, is a crucial functional group that can significantly influence the pharmacological profile of the parent molecule. While direct SAR studies on the modification of the acetylamino moiety in 2-(acetylaminomethyl)-chromen-4-one are not extensively reported, the role of such groups can be inferred from studies on other classes of bioactive compounds. N-acetylated functional groups are often introduced in drug design to modulate properties such as solubility, metabolic stability, and hydrogen bonding capacity. nih.govnih.gov

Conformational Preferences and Stereochemical Implications for Activity

The presence of a substituent at the C-2 position of the chromen-4-one ring introduces a chiral center, meaning the molecule can exist as a pair of enantiomers. The three-dimensional arrangement of atoms (stereochemistry) can have a profound impact on biological activity, as receptor and enzyme binding sites are themselves chiral.

This stereochemical dependence has been clearly demonstrated in SIRT2 inhibitors based on the chroman-4-one scaffold. acs.org The enantiomers of 6,8-dibromo-2-pentylchroman-4-one showed distinct inhibitory activities; the (-)-enantiomer was a more potent inhibitor (IC₅₀ = 1.5 µM) compared to the (+)-enantiomer (IC₅₀ = 4.5 µM), a threefold difference in potency that underscores the importance of a specific stereochemical configuration for optimal interaction with the enzyme. acs.org

Computational Approaches in SAR Analysis

Computational chemistry provides powerful tools for elucidating structure-activity relationships at the molecular level. Techniques such as molecular docking, Density Functional Theory (DFT), and Quantitative Structure-Activity Relationship (QSAR) modeling are frequently used to rationalize observed biological data and guide the design of new analogs. nih.govnih.gov

Molecular docking is a widely used method to predict how a ligand binds to the active site of a protein. nih.gov For chromen-4-one derivatives, docking studies have helped to explain observed inhibitory activities by revealing key interactions, such as hydrogen bonds and aromatic stacking, with amino acid residues in the binding pocket of targets like pteridine (B1203161) reductase 1 and protein kinase B (Akt). nih.govnih.gov In some cases, docking can reveal why one enantiomer is more active than another or how a specific substituent contributes to binding affinity. sci-hub.senih.gov

DFT calculations are employed to study the electronic properties and geometries of molecules, helping to understand their intrinsic reactivity and conformational preferences. nih.gov These quantum chemical calculations can complement experimental findings and provide a deeper understanding of the molecule's structure. acs.org Furthermore, advanced methods like 3D-QSAR and molecular dynamics (MD) simulations can be used to build predictive models of activity and to study the dynamic behavior of the ligand-protein complex over time, offering insights into the stability of binding interactions. nih.gov

Mechanistic Investigations of Biological Activities: in Vitro and in Silico Perspectives of Chromen 4 One Derivatives

Enzyme Modulatory Activities

Chromen-4-one derivatives have been extensively studied for their ability to modulate the activity of several key enzymes implicated in a range of diseases. The following subsections detail the inhibitory mechanisms of these compounds against various enzyme targets.

Sirtuins are a class of NAD⁺-dependent deacetylases that play crucial roles in cellular processes such as aging, metabolism, and DNA repair. Chromen-4-one derivatives have been identified as potent and often selective inhibitors of these enzymes, particularly SIRT2.

A series of substituted chroman-4-one and chromone (B188151) derivatives have been synthesized and evaluated as novel inhibitors of SIRT2, an enzyme linked to aging-related neurodegenerative disorders. nih.govacs.org In vitro assays revealed that many of these compounds are highly selective for SIRT2 over SIRT1 and SIRT3, showing less than 10% inhibition of SIRT1 and SIRT3 at a concentration of 200 μM. acs.org Structure-activity relationship (SAR) studies have highlighted key features for potent SIRT2 inhibition. For instance, substitutions at the 2-, 6-, and 8-positions of the chroman-4-one core are crucial. Larger, electron-withdrawing groups at the 6- and 8-positions, along with an alkyl chain of three to five carbons at the 2-position, were found to be favorable for high potency. nih.govacs.org The most potent inhibitor identified in one study was 6,8-dibromo-2-pentylchroman-4-one, with an IC₅₀ of 1.5 μM. nih.govacs.org

Interestingly, branching of the alkyl chain at the 2-position or the introduction of a bulky phenyl group at this position diminishes the inhibitory effect against SIRT2. acs.org This suggests that the binding pocket of SIRT2 has specific steric requirements. The intact carbonyl group of the chroman-4-one scaffold is also considered crucial for inhibitory activity. acs.org

While most studies on chromen-4-one derivatives have focused on SIRT2, some insights into their interaction with other sirtuins exist. For example, the plant flavonoid quercetin (B1663063), which contains a chromen-4-one-like core, has been shown to activate SIRT6 by binding to an isoform-specific site. nih.gov However, inhibitory quercetin derivatives exploit the same general binding site but with a different orientation of the chromen-4-one moiety. nih.gov This dual activity at the same site highlights the subtle structural changes that can flip a molecule from an activator to an inhibitor. In silico studies on other sirtuins, like SIRT1 and SIRT3, have been primarily used to confirm the selectivity of SIRT2 inhibitors, rather than to elucidate a primary inhibitory mechanism for these isoforms by chromen-4-one derivatives. acs.org

Table 1: SIRT2 Inhibitory Activity of Selected Chroman-4-one Derivatives

Compound Substituents SIRT2 IC₅₀ (µM) SIRT1 Inhibition at 200 µM (%) SIRT3 Inhibition at 200 µM (%) Reference
6,8-dibromo-2-pentylchroman-4-one 6,8-di-Br, 2-pentyl 1.5 <10 <10 nih.govacs.org
8-bromo-6-chloro-2-pentylchroman-4-one 8-Br, 6-Cl, 2-pentyl 4.5 <10 <10 acs.org
2-n-pentyl-chromone 2-pentyl 5.5 <10 <10 acs.org
6,8-dibromo-2-propylchroman-4-one 6,8-di-Br, 2-propyl 10.6 <10 16 acs.org

Cyclooxygenases are key enzymes in the biosynthesis of prostaglandins, which are mediators of inflammation and pain. The selective inhibition of COX-2 over COX-1 is a major goal in the development of anti-inflammatory drugs to reduce gastrointestinal side effects.

Derivatives of 2-phenyl-4H-chromen-4-one have been designed and synthesized as selective COX-2 inhibitors. nih.gov In these studies, a methylsulfonyl group was incorporated at the para-position of the 2-phenyl ring, a common feature in selective COX-2 inhibitors. In vitro enzyme inhibition assays demonstrated that these compounds are potent and selective inhibitors of COX-2. nih.gov

Molecular docking studies have provided insights into the binding mechanism. The 2-phenyl-4H-chromen-4-one scaffold fits into the active site of COX-2, with the p-methylsulfonylphenyl group oriented towards the secondary pocket of the enzyme, a region that is larger in COX-2 than in COX-1 and is crucial for selectivity. nih.gov Key interactions include the carbonyl group of the chromene ring forming a hydrogen bond with Ser530 in the active site. nih.gov The nature and size of the substituent at the C-3 position of the chromene scaffold were also found to be important for COX-2 inhibitory activity, with larger lipophilic groups generally leading to increased potency and selectivity. nih.gov

Table 2: COX Inhibitory Activity of Selected 2-Phenyl-4H-chromen-4-one Derivatives

Compound R-substituent at C-3 COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (COX-1/COX-2) Reference
5d 3-benzyloxy 20.1 0.07 287.1 nih.gov
5c 3-allyloxy >50 0.08 >625 nih.gov
5b 3-ethoxy >50 0.11 >454.5 nih.gov
5a 3-methoxy >50 0.13 >384.6 nih.gov

Monoamine oxidase B is an enzyme involved in the degradation of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's and Alzheimer's disease.

Chromenone derivatives have been identified as inhibitors of MAO-B. For example, 5,7-dihydroxy-2-(1-methylpropyl)-4H-chromen-4-one was found to be a potent inhibitor of MAO-B with an IC₅₀ value of 3.42 µM. nih.gov Kinetic studies revealed that this compound acts as a reversible and competitive inhibitor of MAO-B. nih.gov The structure-activity relationship suggests that the nature of the alkyl substituent at the 2-position influences the inhibitory activity, with the 1-methylpropyl group showing greater potency for MAO-B compared to an isopropyl group. nih.gov

In silico docking studies of other chromone-based MAO-B inhibitors have shown that the chromone ring can interact with the entrance cavity of the enzyme, while other parts of the molecule can bind to the substrate cavity. nih.gov This dual binding mode can contribute to the inhibitory potency and selectivity.

Table 3: MAO-B Inhibitory Activity of Selected Chromen-4-one Derivatives

Compound Structure MAO-B IC₅₀ (µM) Inhibition Type Reference
5,7-dihydroxy-2-(1-methylpropyl)-4H-chromen-4-one 5,7-dihydroxy, 2-(1-methylpropyl) 3.42 Competitive nih.gov
5-hydroxy-2-methyl-chroman-4-one 5-hydroxy, 2-methyl 3.23 Competitive nih.gov

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic approach for Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain.

Numerous chromen-4-one and related coumarin (B35378) derivatives have been reported as potent inhibitors of both AChE and BChE. For instance, a series of amino-7,8-dihydro-4H-chromenone derivatives were synthesized and evaluated, with some compounds showing significant inhibitory activity against BChE in the sub-micromolar range. nih.gov Kinetic studies of the most potent compound in that series, 4k , revealed a competitive type of inhibition against BChE. nih.gov

Molecular docking studies have been instrumental in understanding the binding modes of these inhibitors. The chromenone or coumarin ring often interacts with the peripheral anionic site (PAS) of AChE, a site implicated in the allosteric modulation of the enzyme and in the aggregation of amyloid-beta peptide. rsc.org Other parts of the molecule, such as a tertiary amino group or an aromatic moiety, can interact with the catalytic anionic site (CAS) at the bottom of the active site gorge. rsc.org This dual binding site interaction is a common feature of many potent cholinesterase inhibitors.

Table 4: Cholinesterase Inhibitory Activity of Selected Chromen-4-one and Coumarin Derivatives

Compound Target Enzyme IC₅₀ (µM) Inhibition Type Reference
Compound 4k (amino-7,8-dihydro-4H-chromenone derivative) BChE 0.65 Competitive nih.gov
Compound 5a (2-(2-oxo-2H-chromen-4-yl)acetamide derivative) AChE 0.04 Non-competitive rsc.org
Thiochroman-4-one derivative 8a AChE 0.96 Not specified mdpi.com

The versatility of the chromen-4-one scaffold extends to the inhibition of other enzymes, including aldose reductase and various kinases.

Aldose Reductase: Aldose reductase is an enzyme of the polyol pathway that, under hyperglycemic conditions, contributes to diabetic complications. Structure-activity studies of various 4-oxo-4H-chromen-2-carboxylic acids and their derivatives have been conducted to evaluate their aldose reductase inhibitory activity. nih.gov These studies, correlated with molecular orbital calculations, have helped in postulating a possible mode of action for these inhibitors. nih.gov

Kinases: Chromen-4-one derivatives have been identified as inhibitors of several protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in cancer. For example, derivatives of 4H-chromen-4-one have been discovered as a new class of selective inhibitors of Rho-associated coiled-coil containing protein kinases (ROCKs), which are potential targets for diabetic retinopathy. mdpi.com One such derivative, 12j , showed excellent kinase selectivity for ROCK I and ROCK II. mdpi.com

Furthermore, chromen-4-one derivatives have been developed as potent inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme in DNA damage repair. rsc.org In particular, 2-N-morpholino-8-dibenzothiophenyl-chromen-4-one (NU7441 ) was identified as an excellent inhibitor of DNA-PK with an IC₅₀ of 13 nM. rsc.org Other studies have explored 4-chromenone derivatives combined with N-acylhydrazone as inhibitors of Aurora kinase A, another important target in oncology. acs.org

Table 5: Inhibitory Activity of Chromen-4-one Derivatives Against Other Enzyme Targets

Compound Target Enzyme IC₅₀ Reference
NU7441 DNA-PK 13 nM rsc.org
Compound 12j (4H-chromen-4-one derivative) ROCK I / ROCK II Not specified mdpi.com
Derivative 12 (4-chromenone-N-acylhydrazone) Aurora kinase A 1.4 µM acs.org

Receptor and Transporter Interaction Mechanisms

In addition to enzyme inhibition, chromen-4-one derivatives have been shown to interact with various receptors and transporters, modulating their function.

Sigma Receptors: Sigma receptors (σ₁ and σ₂) are implicated in a variety of neurological and psychiatric disorders. A library of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones was evaluated for their affinity to sigma receptors. nih.gov Several compounds were identified as potent and selective ligands for the σ₁ receptor. For instance, 6-((5-morpholinopentyl)oxy)-4H-chromen-4-one (12 ) was found to be a potent σ₁ receptor ligand, nearly equipotent to the established σ₁ antagonist S1RA. nih.gov Another derivative, 6-(3-(azepan-1-yl)propoxy)-4H-chromen-4-one (20 ), combined high σ₁ receptor affinity with dual inhibitory activity against cholinesterases. nih.gov These findings highlight the potential of the chromenone scaffold in developing multi-target ligands for complex neurological diseases.

G Protein-Coupled Receptors (GPCRs): The lipid-activated GPCR GPR55 has been identified as a target for chromen-4-one derivatives. A series of chromen-4-one-2-carboxylic acid derivatives were synthesized and showed a range of activities at GPR55, from full agonists to antagonists. acs.org The efficacy of these ligands was found to be dependent on the nature and position of substituents on the chromenone core. For example, the substitution pattern could act as an "agonist-antagonist switch." acs.org Molecular modeling suggests that the polar keto function of the chromen-4-one core is important for binding and activation, likely acting as a hydrogen bond acceptor. acs.org

Table 6: Receptor Binding Affinity of Selected Chromen-4-one Derivatives

Compound Target Receptor Binding Affinity (Kᵢ, nM) Activity Profile Reference
Compound 12 σ₁ receptor <30 Antagonist-like nih.gov
Compound 20 σ₁ receptor 27.2 - nih.gov
Compound 74 (chromen-4-one-2-carboxylic acid derivative) GPR55 Not specified Full Agonist acs.org
Compound 90 (thiochromen-4-one derivative) GPR55 IC₅₀ = 11.6 µM Weak Antagonist acs.org

Somatostatin (B550006) Receptor Agonism

Somatostatin receptors, a family of G protein-coupled receptors, are involved in a wide range of physiological processes, and their modulation is a target for various therapeutic areas. ebi.ac.ukebi.ac.uk Agonists for these receptors, particularly the SSTR4 subtype, have been investigated for potential applications in treating central nervous system disorders. nih.govnih.gov A thorough search of scientific databases yields no studies investigating the activity of 2-(Acetylaminomethyl)-chromen-4-one as a somatostatin receptor agonist.

Breast Cancer Resistance Protein (ABCG2) Efflux Inhibition

The ATP-binding cassette subfamily G member 2 (ABCG2), also known as Breast Cancer Resistance Protein (BCRP), is a significant contributor to multidrug resistance in cancer therapy by effluxing chemotherapeutic agents from cancer cells. nih.govgoogle.com The inhibition of ABCG2 is a key strategy to overcome this resistance.

Research into chromone derivatives has identified potent inhibitors of ABCG2. nih.gov One study highlights a derivative, designated as compound 4a , which demonstrated a three-fold increase in potency compared to a parent compound, MBL-II-141. This compound 4a was found to be as efficient as the reference inhibitor Ko143 but with lower intrinsic cytotoxicity. nih.gov Molecular docking and in vitro assays confirmed that this class of compounds can inhibit the ABCG2-mediated efflux of substrates like mitoxantrone. nih.gov However, the available literature does not explicitly identify compound 4a as this compound. Without this direct link, it is not possible to attribute these specific ABCG2 inhibitory activities to the subject of this article.

Cellular Pathway Modulation

The modulation of key cellular signaling pathways is a hallmark of many pharmacologically active compounds. For this compound, there is a distinct lack of research into its effects on major pathways involved in inflammation, cell growth, and fibrosis.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway Modulation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, immune function, and cell survival. nih.govplos.org Its dysregulation is implicated in numerous diseases, making it a prime target for therapeutic intervention. There is no available research data to suggest that this compound modulates the NF-κB signaling pathway.

Mitogen-Activated Protein Kinase (MAPK) and Activator Protein 1 (AP-1) Signaling

The Mitogen-Activated Protein Kinase (MAPK) pathway is a chain of proteins that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus. This pathway often culminates in the activation of transcription factors such as Activator Protein 1 (AP-1), influencing processes like cell proliferation, differentiation, and apoptosis. Studies on other 2-phenyl-4H-chromen-4-one derivatives have shown inhibition of the TLR4/MAPK pathway. nih.gov However, no specific investigations into the effect of this compound on the MAPK or AP-1 signaling cascades have been published.

Transforming Growth Factor-beta (TGF-β) Signaling Activation

The Transforming Growth Factor-beta (TGF-β) signaling pathway is integral to numerous cellular functions, including cell growth, differentiation, and apoptosis. cusabio.comresearchgate.net Its activation is a complex process involving ligand binding, receptor phosphorylation, and downstream SMAD protein signaling. cusabio.comresearchgate.net The activation of this pathway can also be associated with chemoresistance in certain cancers through epigenetic mechanisms. nih.govnih.gov A review of the literature finds no evidence of studies conducted to determine whether this compound activates or otherwise modulates the TGF-β signaling pathway.

Information regarding the chemical compound "this compound" is not available in the public domain based on the provided outline.

Following a comprehensive search of scientific literature and databases, it has been determined that there is no specific published research available for the chemical compound This compound that aligns with the requested article structure.

The specific areas of investigation outlined, including:

Molecular Docking and Computational Chemistry in Understanding Ligand-Target Interactions

Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Reactivity

did not yield any specific results for the compound "this compound".

While general research exists for the broader class of chromen-4-one derivatives, detailing their various biological activities and computational analyses for different therapeutic targets, this information does not pertain specifically to "this compound" or its potential role in AGEs inhibition. Adhering to the strict instruction to focus solely on the specified compound and outline, it is not possible to generate the requested scientifically accurate article.

Therefore, the detailed mechanistic investigations, in vitro and in silico perspectives, molecular docking studies, and quantum chemical calculations for "this compound" as requested are not documented in the available scientific literature.

Pre Clinical Research Applications and Biological Evaluation of Chromen 4 One Derivatives

Anticancer Research Models

Chromen-4-one derivatives have been extensively investigated for their potential as anticancer agents. nih.gov These compounds have shown promise in various cancer research models, demonstrating cytotoxicity against several cancer cell lines and interfering with key pathways involved in cancer progression.

The cytotoxic effects of chromen-4-one derivatives have been evaluated against a panel of human cancer cell lines. Studies have shown that the efficacy of these compounds can be cell-line specific. For instance, chromane-2,4-dione derivatives, a related class of compounds, have demonstrated notable cytotoxic activity against leukemia cell lines, such as HL-60 and MOLT-4, and to a lesser extent against the breast cancer cell line MCF-7. nih.gov In contrast, some chromone-2-carboxamide derivatives showed no significant cytotoxic activity against the tested cancer cells. nih.gov

Further research into other related structures has also shown promising results. For example, derivatives of 2-acetyl-4,8-dihydrobenzodithiophene-4,8-dione displayed significant activity against melanoma, HL-60 leukemia, non-small-cell lung cancer (NCI-H23), ovarian cancer (OVCAR-3), and breast cancer (MDA-MB-435, MDA-N) cell lines. nih.gov Similarly, certain trimethoxyphenyl-4H-chromen derivatives have exhibited high activity against a range of cancer cell lines including HeLa, SMMC-7721, SGC-7901, U87, and HepG2. nih.govresearchgate.net A sulfonyl chromen-4-one derivative, known as CHW09, has been shown to decrease the viability of oral cancer cells, Ca9-22 and CAL 27. bohrium.com

Table 1: In Vitro Cytotoxicity of Selected Chromen-4-one Derivatives in Various Cancer Cell Lines This table is for illustrative purposes and synthesizes data from multiple studies on different derivatives.

Derivative ClassCancer Cell LineEffectReference
Chromane-2,4-dioneLeukemia (HL-60, MOLT-4)Cytotoxic nih.gov
Chromane-2,4-dioneBreast (MCF-7)Moderately Cytotoxic nih.gov
Trimethoxyphenyl-4H-chromenHeLa, SMMC-7721, SGC-7901, U87, HepG2High Activity nih.govresearchgate.net
Sulfonyl chromen-4-one (CHW09)Oral (Ca9-22, CAL 27)Decreased Cell Viability bohrium.com

A key mechanism through which chromen-4-one derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govnih.gov For example, the chromene derivative 4-Clpgc was found to induce apoptosis in the K562 chronic myeloid leukemia cell line. nih.gov This was associated with a reduction in the expression of the anti-apoptotic protein BCL2 and an increase in the expression of the pro-apoptotic protein Bax and the tumor suppressor p53. nih.gov

Other studies have shown that trimethoxyphenyl-4H-chromen derivatives can induce apoptosis in pancreatic cancer cells. nih.govresearchgate.net The mechanism may involve the modulation of anti-apoptotic factors like bcl-2 and bcl-xl, which can lead to cell cycle arrest or cell death. researchgate.net Furthermore, some derivatives have been shown to reduce the expression of Bcl-2/Bax and PARP, which are critical in the apoptotic pathway. nih.gov In oral cancer cells, a sulfonyl chromen-4-one derivative (CHW09), particularly when combined with radiation, led to increased levels of apoptosis and arrest of the cell cycle in the G2/M phase. bohrium.comnih.gov

Beyond inducing cell death, chromen-4-one derivatives can also inhibit the proliferation of cancer cells. nih.govconsensus.app Studies have demonstrated that certain chromene derivatives can effectively inhibit the growth of K562 leukemia cells. nih.gov Another newly synthesized chromene derivative has been shown to control tumor proliferation by downregulating pro-inflammatory genes that are often overexpressed in tumors. consensus.app The combination of a sulfonyl chromen-4-one (CHW09) with X-ray or UVC radiation has been reported to have an additive effect in inhibiting the growth of oral cancer cells. bohrium.comnih.govmdpi.com

Anti-inflammatory Research Models

In addition to their anticancer properties, chromen-4-one derivatives have been explored for their anti-inflammatory potential. nih.govnih.gov Chronic inflammation is a key factor in the development of many diseases, and the ability to modulate inflammatory pathways is of significant therapeutic interest.

A common method to assess anti-inflammatory activity in vitro is to measure the inhibition of inflammatory mediators such as nitric oxide (NO). Several 2-substituted-4H-chromen-4-one derivatives have demonstrated the ability to suppress the production of NO in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.govnih.govresearchgate.net Specifically, derivatives such as 2-(2-phenylethyl)-4H-chromen-4-ones and novel 2-phenyl-4H-chromen-4-ones have shown significant inhibitory activity on NO production. nih.govnih.gov

Table 2: In Vitro Nitric Oxide (NO) Suppression by Chromen-4-one Derivatives in LPS-Stimulated RAW 264.7 Cells This table is for illustrative purposes and synthesizes data from multiple studies on different derivatives.

Derivative ClassAssayEffectReference
2-(2-Phenylethyl)-4H-chromen-4-oneLPS-induced NO productionSuppressed NO production nih.gov
2-Phenyl-4H-chromen-4-oneLPS-induced NO productionFavorable NO inhibitory activity nih.govresearchgate.net

Macrophages play a central role in the inflammatory response. When activated by stimuli like LPS, they release a variety of pro-inflammatory molecules. Chromen-4-one derivatives have been shown to interfere with this activation process. For example, certain 2-(2-phenylethyl)-4H-chromen-4-one derivatives were found to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of many pro-inflammatory genes, in LPS-stimulated RAW 264.7 macrophages. nih.gov Furthermore, a novel 2-phenyl-4H-chromen-4-one derivative was shown to suppress LPS-induced inflammation by inhibiting the TLR4/MAPK signaling pathway in these same cells. nih.govresearchgate.net

Neuroprotective and Anti-Alzheimer's Research Models

In Vitro Evaluation against Cholinesterase Activity

A key pathological hallmark of Alzheimer's disease (AD) is the decline in the level of the neurotransmitter acetylcholine (B1216132) (ACh) due to its hydrolysis by cholinesterase enzymes, primarily acetylcholinesterase (AChE) and to a lesser extent, butyrylcholinesterase (BChE). nih.gov Therefore, inhibiting these enzymes is a primary therapeutic strategy. Chromen-4-one derivatives have been extensively investigated as potential cholinesterase inhibitors.

The in vitro evaluation is typically performed using the Ellman's method, a rapid and sensitive colorimetric assay. mdpi.com This method measures the activity of cholinesterase enzymes, and the inhibitory potential of test compounds is quantified as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.gov

Studies have shown that various synthetic derivatives of the chromen-4-one scaffold exhibit potent inhibitory activity against both AChE and BChE. For instance, a series of amino-7,8-dihydro-4H-chromenone derivatives were synthesized and evaluated, with some compounds showing significant potency against BChE, even comparable to the standard drug donepezil. nih.gov Kinetic studies on promising candidates revealed a competitive mode of inhibition, indicating that the compounds bind to the active site of the enzyme. nih.gov Similarly, novel isochroman-4-one (B1313559) derivatives have been identified as dual-binding inhibitors, interacting with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of AChE, which can be advantageous in preventing Aβ aggregation induced by the enzyme. mdpi.com

Table 1: In Vitro Cholinesterase Inhibition by Chromen-4-one Derivatives

Compound TypeTarget EnzymeInhibitory Potency (IC₅₀)Reference
Amino-7,8-dihydro-4H-chromenone derivative (4k)BChE0.65 µM nih.gov
2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-oneAChE1.37 µM researchgate.net
2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-oneBChE0.95 µM researchgate.net
Phthalimide-based derivative (4b)AChE16.42 µM nih.gov
Isochroman-4-one derivative (10a)AChEPotent activity reported mdpi.com

In Vivo Studies on Cognitive Impairment (e.g., Scopolamine-Induced Memory Deficit in Mice, focusing on mechanisms)

Scopolamine (B1681570), a non-selective muscarinic receptor antagonist, is widely used to create an animal model of cognitive impairment that mimics the cholinergic deficit seen in Alzheimer's disease. nih.govresearchgate.net Administration of scopolamine interferes with cholinergic transmission, leading to impairments in learning and memory, which can be assessed using various behavioral tests such as the Y-maze, Morris water maze, and passive avoidance tasks. nih.govmdpi.combiomolther.org This model is crucial for the in vivo evaluation of potential anti-amnesic drugs. researchgate.netmdpi.com

Research on compounds with a chromen-4-one core has explored their ability to reverse scopolamine-induced memory deficits. The mechanisms underlying these neuroprotective effects are a key focus. Studies have shown that effective compounds can ameliorate cognitive dysfunction by targeting multiple pathways implicated in AD pathogenesis. mdpi.com

One primary mechanism is the enhancement of cholinergic neurotransmission through the inhibition of AChE activity in the brain, which increases the availability of acetylcholine in the synaptic cleft. mdpi.commdpi.com Beyond cholinergic effects, some derivatives have been found to modulate critical signaling pathways involved in neuronal survival and synaptic plasticity, such as the CREB/BDNF (cAMP-response element-binding protein/brain-derived neurotrophic factor) pathway. mdpi.comresearchgate.net Scopolamine can downregulate these pathways, while effective treatments can restore the levels of phosphorylated CREB and BDNF. researchgate.net Furthermore, these compounds can mitigate neuroinflammation by inhibiting the scopolamine-induced upregulation of the NF-κB/MAPK signaling pathway, which controls the expression of pro-inflammatory cytokines and mediators like iNOS and COX-2. mdpi.comresearchgate.net

Modulation of Oxidative Stress in Neurological Models

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses, is a critical factor in the pathogenesis of neurodegenerative diseases, including AD. nih.govmdpi.com The brain's high oxygen consumption and lipid-rich content make it particularly vulnerable to oxidative damage, which includes lipid peroxidation, protein oxidation, and DNA/RNA oxidation. nih.govmdpi.com This damage contributes to mitochondrial dysfunction, Aβ aggregation, and neuronal cell death. nih.govmdpi.com

Chromen-4-one derivatives, many of which belong to the flavonoid family, are often investigated for their antioxidant properties in neurological contexts. nih.gov Their ability to counteract oxidative stress is evaluated using various in vitro and in vivo models. In cellular models, such as primary cultured rat cortical cells, derivatives are tested for their capacity to protect against glutamate- or NMDA-induced excitotoxicity, a process tightly linked to ROS generation. nih.gov

The antioxidant mechanisms of these compounds are multifaceted. They can act as direct radical scavengers, as demonstrated in assays like the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical scavenging test. nih.gov They can also inhibit lipid peroxidation in brain homogenates. nih.gov Furthermore, some chromene derivatives exert neuroprotective effects by activating endogenous antioxidant signaling pathways. For example, a derivative was shown to increase the phosphorylation of ERK1/2 and the subsequent phosphorylation of CREB, a pathway essential for neuronal survival and protection against oxidative insults. nih.gov This contrasts with other neuroprotective agents that may lack direct antioxidant activity, highlighting a potential multi-target benefit of the chromen-4-one scaffold. nih.gov

Antimicrobial Research Models

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The evaluation of the antimicrobial potential of new compounds like chromen-4-one derivatives relies on standardized in vitro assays to determine their efficacy against various pathogenic microorganisms. The two most fundamental parameters measured are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). nih.govmdpi.com

The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation. mdpi.com It is typically determined using a broth microdilution method, where a standardized inoculum of the test microbe is exposed to serial dilutions of the compound in a liquid growth medium. nih.gov

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. mdpi.com It is determined as a subsequent step to the MIC assay. Aliquots from the wells of the MIC test that show no visible growth are subcultured onto fresh, antibiotic-free solid agar (B569324) medium. After incubation, the number of surviving colonies is counted to determine the concentration at which bactericidal activity was achieved. mdpi.com

Research has shown that synthetic chromene derivatives possess antimicrobial properties. For instance, some derivatives have demonstrated activity against Mycobacterium tuberculosis, with reported MIC values indicating their potential as antimycobacterial agents. nih.gov Other studies on related structures like coumarins have shown a broad spectrum of activity, with MIC and MBC values determined against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungi (Candida albicans). nih.gov The mechanism for some derivatives involves disrupting the bacterial cell membrane, leading to the leakage of intracellular components and cell death. mdpi.com

Table 2: Antimicrobial Activity of Chromene and Related Derivatives

Compound TypeMicroorganismMIC (µg/mL)MBC (µg/mL)Reference
Synthetic Chromene (C10)Mycobacterium tuberculosis29.13Not Reported nih.gov
Coumarin (B35378) derivative (9)S. aureus4.889.76 nih.gov
Coumarin derivative (9)E. coli78.13312.5 nih.gov
Coumarin derivative (9)C. albicans9.7778.13 nih.gov
Pyranochromene derivative (9h)Gram-positive strains0.5–2Not Reported mdpi.com

Evaluation against Gram-Positive and Gram-Negative Bacterial Strains (e.g., S. aureus, E. coli, P. aeruginosa)

Derivatives of the chromen-4-one nucleus have been investigated for their antibacterial properties against a spectrum of clinically relevant bacteria. Research has shown that specific structural modifications to the chromen-4-one core can lead to significant antibacterial efficacy.

For instance, studies on isobavachalcone, a natural prenylated flavonoid containing a chalcone (B49325) moiety, and its synthetic derivatives have demonstrated notable activity. Isobavachalcone (IBC) and its derivative IBC-2 exhibited a minimum inhibitory concentration (MIC) of 5.0 μM against the Gram-positive bacterium Staphylococcus aureus. nih.gov Another derivative, IBC-3, displayed broad-spectrum activity, inhibiting not only S. aureus (MIC of 10.0 μM) and methicillin-resistant S. aureus (MRSA) (MIC of 6.0 μM), but also the Gram-negative bacteria Escherichia coli (MIC of 23.0 μM) and Pseudomonas aeruginosa (MIC of 24.0 μM). nih.gov The structure-activity relationship (SAR) analyses from this research suggest that the presence of a prenyl chain on the A-ring and hydroxyl groups on the aromatic rings of the chalcone scaffold are crucial for this antibacterial potential. nih.gov

These findings highlight the potential of chromen-4-one based structures as a source for the development of new antibacterial agents to address the growing challenge of antibiotic resistance. nih.gov

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Isobavachalcone (IBC)S. aureus5.0 μM
IBC-2S. aureus5.0 μM
IBC-3S. aureus10.0 μM
IBC-3MRSA6.0 μM
IBC-3E. coli23.0 μM
IBC-3P. aeruginosa24.0 μM

Antifungal Activity against Fungal Strains (e.g., Aspergillus, Candida)

The chromen-4-one framework is also a promising scaffold for the development of novel antifungal agents. Research has demonstrated the efficacy of certain derivatives against pathogenic fungi such as Aspergillus and Candida species.

One study identified 2',4'-Dihydroxychalcone (2',4'-DHC), a compound featuring the chromen-4-one core, as having antifungal effects against Aspergillus fumigatus. nih.gov At a concentration of 8 µg/mL, 2',4'-DHC inhibited the radial growth of A. fumigatus by 20%. nih.gov The minimum inhibitory concentration that inhibits 50% of growth (MIC50) was determined to be between 64 and 128 µg/mL. nih.gov This compound is believed to exert its antifungal effect by inhibiting Hsp90, a key protein in fungal pathogens. nih.gov

Furthermore, other studies have explored a range of 1,2,4-triazole (B32235) derivatives, some of which are structurally related to the broader class of heterocyclic compounds that includes chromen-4-ones. These investigations have revealed potent antifungal activity against various Candida species, including Candida albicans, Candida krusei, Candida glabrata, and Candida parapsilosis, as well as against Cryptococcus neoformans. nih.gov For example, certain triazole derivatives incorporating a 1,2,3-benzotriazine-4-one moiety showed MIC values ranging from 0.0156 to 2.0 μg/mL against C. albicans and C. neoformans. nih.gov

These findings underscore the potential of chromen-4-one and related heterocyclic structures as a basis for the discovery of new antifungal drugs.

Compound/DerivativeFungal StrainActivity
2',4'-Dihydroxychalcone (2',4'-DHC)Aspergillus fumigatus20% growth inhibition at 8 µg/mL
2',4'-Dihydroxychalcone (2',4'-DHC)Aspergillus fumigatusMIC50 between 64 and 128 µg/mL
1,2,3-benzotriazine-4-one triazole derivativesCandida albicansMIC values from 0.0156 to 2.0 μg/mL
1,2,3-benzotriazine-4-one triazole derivativesCryptococcus neoformansMIC values from 0.0156 to 2.0 μg/mL

Antiviral Activity

The chromen-4-one scaffold, present in many flavonoids, has been a subject of interest in the search for new antiviral agents. Computational and in vitro studies have explored the potential of these compounds against various viruses.

In one study, the flavonoid isoginkgetin (B1672240), which contains a 4H-chromen-4-one core, demonstrated notable antiviral activity against SARS-CoV-2. nih.gov The in vitro assay revealed an IC50 value of 22.81 μM for isoginkgetin. nih.gov At a concentration of 50 μM, isoginkgetin showed approximately 84% inhibition of the SARS-CoV-2 virus, with a Vero cell survival ratio of about 61%. nih.gov This activity was compared to positive controls such as remdesivir, chloroquine, and lopinavir, which had IC50 values ranging from 7.18 to 11.63 μM. nih.gov

Other research has focused on the synthesis and antiviral evaluation of various derivatives. For instance, a series of 4'-thionucleosides, which can be considered structurally distinct but part of the broader search for antiviral compounds, were synthesized and tested for their activity against the Hepatitis C virus (HCV). nih.govmdpi.com These compounds, designed as monophosphate prodrugs, showed anti-HCV activities with EC50 values ranging from single-digit micromolar to over 200 μM in a cellular replicon assay. nih.gov

Additionally, studies on dihydroxytriphenylmethane derivatives have also been conducted. One such derivative, 3b, exhibited potent anti-herpes simplex virus type 1 (HSV-1) activity with an EC50 of 0.79 μg/ml and a cytotoxicity (CC50) of 30.2 μg/ml. capes.gov.br

These findings suggest that the chromen-4-one scaffold and related structures are promising starting points for the development of novel antiviral therapeutics.

CompoundVirusIC50/EC50
IsoginkgetinSARS-CoV-222.81 μM
Remdesivir (control)SARS-CoV-27.18 μM
Lopinavir (control)SARS-CoV-211.49 μM
Chloroquine (control)SARS-CoV-211.63 μM
4'-Thionucleoside ProdrugsHepatitis C Virus (HCV)Single-digit μM to >200 μM
Dihydroxytriphenylmethane derivative 3bHerpes Simplex Virus Type 1 (HSV-1)0.79 μg/ml

Antioxidant Research Models

Free Radical Scavenging Capacity (e.g., DPPH, ABTS assays)

The ability of chromen-4-one derivatives to scavenge free radicals is a key measure of their antioxidant potential. The 1,1-diphenyl-2-picryl-hydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are commonly used for this purpose. nih.govyoutube.comebi.ac.uk

In the DPPH assay, the antioxidant compound donates a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which can be measured spectrophotometrically. youtube.com Studies on various 4-hydroxycoumarin (B602359) derivatives, a class of chromen-4-ones, have identified several compounds with potent DPPH radical scavenging activity. nih.gov For example, derivative 4c, an N-thiazole motif linked with a p-SO3H group, was found to be a particularly powerful DPPH scavenger, with IC50 values of 4.72 μg/mL and 3.54 μg/mL at different time points. nih.gov Another derivative, 2c, which contains an additional hydroxyl group, also showed significant activity with IC50 values of 4.9 μg/mL and 6.97 μg/mL. nih.gov

The ABTS assay measures the ability of antioxidants to scavenge the ABTS radical cation. youtube.com This assay is versatile as it can be used for both hydrophilic and lipophilic compounds. youtube.com Research on a flavone (B191248) derivative, 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one, demonstrated its excellent antioxidant profile in ABTS free radical scavenging assays, attributed to the presence of polar groups in its structure. mdpi.com

The antioxidant activity of these compounds is often linked to the presence and position of hydroxyl groups on the chromen-4-one core, which can readily donate a hydrogen atom to neutralize free radicals. nih.gov

Compound/DerivativeAssayActivity (IC50)
4-hydroxycoumarin derivative 4cDPPH4.72 μg/mL and 3.54 μg/mL
4-hydroxycoumarin derivative 2cDPPH4.9 μg/mL and 6.97 μg/mL
Coumarinic chalcone 4aDPPH2.07 μM

Reactive Oxygen Species (ROS) Generation Reduction

Excessive production of reactive oxygen species (ROS) can lead to cellular damage and is implicated in various diseases. nih.gov Chromen-4-one derivatives have been investigated for their ability to reduce ROS generation in cellular models.

In a study involving a hyperglycemic inflammatory model, a novel SIRT3 activator, SZC-6, a modified 3-aryl coumarin derivative, was shown to decrease intracellular ROS accumulation. mdpi.com Both low (5 μM) and high (10 μM) doses of SZC-6 effectively reduced ROS levels in LPS-treated RAW264.7 cells. mdpi.com This reduction in ROS is linked to the compound's ability to improve mitochondrial function. mdpi.com

Similarly, other research has highlighted that the activation of GPR55, a G protein-coupled receptor, by certain chromen-4-one derivatives can inhibit ROS production in neutrophils. acs.org These findings suggest that chromen-4-one derivatives can mitigate oxidative stress by directly interfering with the cellular machinery responsible for ROS generation. mdpi.comacs.org

CompoundCell ModelEffect on ROS
SZC-6 (5 μM)LPS-treated RAW264.7 cellsDecreased intracellular ROS accumulation
SZC-6 (10 μM)LPS-treated RAW264.7 cellsDecreased intracellular ROS accumulation
GPR55 agonist chromen-4-one derivativesNeutrophilsInhibition of ROS production

Cellular Protection Against Oxidative Stress (in vitro)

The ability of chromen-4-one derivatives to protect cells from oxidative damage is a critical aspect of their antioxidant potential. In vitro studies have demonstrated that these compounds can enhance cell viability and protect against oxidative insults.

In one study, a series of synthesized chromone (B188151) derivatives were evaluated for their ability to protect cells from oxidative stress induced by hydrogen peroxide (H2O2). nih.gov It was found that almost all of the synthesized compounds, at a concentration of 50 μM, were able to significantly protect cells from oxidative stress after 24 hours of treatment. nih.gov Notably, compounds 2f and 2j, even at a higher concentration of 100 μM, continued to exhibit protective effects. nih.gov

The protective mechanism of these compounds is often attributed to their ability to scavenge free radicals and reduce ROS levels, thereby preventing damage to vital cellular components like DNA, proteins, and lipids. nih.gov The presence of hydroxyl groups and other specific structural features on the chromone scaffold are considered crucial for this protective activity. nih.gov

CompoundConcentrationProtective Effect
Synthesized chromone derivatives (general)50 μMSignificant protection against H2O2-induced oxidative stress
Compound 2f100 μMProtection against oxidative stress
Compound 2j100 μMProtection against oxidative stress

Emerging Research Directions and Future Perspectives for 2 Acetylaminomethyl Chromen 4 One

Development of Multi-Target Directed Ligands

The complexity of many diseases, such as Alzheimer's, cancer, and inflammatory conditions, involves multiple pathological pathways. This has led to a shift from the "one-target, one-molecule" paradigm to the development of Multi-Target Directed Ligands (MTDLs) that can modulate several targets simultaneously. researchgate.net The chromone (B188151) scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets. nih.gov This makes it an ideal framework for designing MTDLs.

Research into chromone-based compounds has already demonstrated success in this area. For instance, in the context of Alzheimer's disease, novel flavonoid derivatives have been synthesized that potently inhibit acetylcholinesterase (AChE) while also preventing the formation of advanced glycation end products (AGEs) and exhibiting antioxidant activity. sci-hub.se One such compound, 7m, showed strong inhibition of AChE and was found to bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. sci-hub.se Other studies have identified chromone derivatives that act as dual inhibitors of cholinesterases and monoamine oxidases (MAO), another key target in neurodegeneration. nih.gov

For 2-(Acetylaminomethyl)-chromen-4-one, the future lies in strategically modifying its structure to incorporate pharmacophores that can interact with additional, disease-relevant targets. Building on the known neuroprotective potential of the chromone core, derivatives could be designed to simultaneously target enzymes like MAO-B, BACE-1, and glycogen (B147801) synthase kinase-3β (GSK-3β), alongside providing antioxidant and metal-chelating properties. This MTDL approach could lead to a new generation of more effective therapeutics for complex neurodegenerative disorders. acs.orgnih.gov

Table 1: Examples of Multi-Target Activity in Chromone Derivatives

Compound/SeriesTarget 1Target 2Target 3Therapeutic Area
Compound 7m (Flavonoid-based) sci-hub.seAcetylcholinesterase (AChE)Advanced Glycation End Products (AGEs)Radical Scavenging (Antioxidant)Alzheimer's Disease
Compound 9a nih.govAcetylcholinesterase (AChE)Monoamine Oxidase-A (MAO-A)Monoamine Oxidase-B (MAO-B)Alzheimer's Disease
Compound 23a nih.govMonoamine Oxidase-B (MAO-B)Cholinesterases (ChE)-Alzheimer's Disease
Tacrine-Chromene Hybrids acs.orgAcetylcholinesterase (AChE)Butyrylcholinesterase (BuChE)Metal Chelation (Fe²⁺, Cu²⁺, Zn²⁺)Alzheimer's Disease

Integration of Cheminformatics and Artificial Intelligence in Discovery

The integration of cheminformatics and artificial intelligence (AI) is revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.govmdpi.com These computational tools can analyze vast datasets to predict molecular properties, identify potential biological targets, and even design novel molecules from scratch. pharmafeatures.comresearchgate.net For this compound, AI and machine learning offer powerful methods to explore its therapeutic potential more efficiently.

Table 2: Application of AI/Cheminformatics in the Drug Discovery Pipeline for Chromone Derivatives

Discovery PhaseAI/Cheminformatics ApplicationPotential Benefit
Target Identification Analysis of genomic, proteomic, and clinical data to identify novel disease-relevant targets.Uncovering new therapeutic opportunities for the compound.
Hit Identification Virtual screening of large compound libraries against a target protein.Rapidly identifying initial active compounds.
Lead Optimization Predictive ADMET models to forecast pharmacokinetic and toxicity profiles. mdpi.comReducing late-stage failures and improving safety profiles.
De Novo Design Generative models to create novel molecules with desired multi-target activity and properties. blogspot.comInnovating beyond existing chemical scaffolds for enhanced efficacy.

Exploration of Novel Biological Applications Beyond Current Scope

While much of the focus for chromone derivatives has been on neurodegenerative diseases and cancer, the inherent versatility of the scaffold suggests a much broader range of potential applications. nih.govasianpubs.org The chromone nucleus is a common feature in natural products and has been associated with a wide array of pharmacological activities, including anti-inflammatory, antiviral, antimicrobial, and antidiabetic effects. nih.govresearchgate.net

Future research should systematically screen this compound and its analogues against a diverse panel of biological targets to uncover new therapeutic uses. For example, its potential as an anti-inflammatory agent could be explored by testing its effects on key inflammatory mediators like cyclooxygenases (COX) and lipoxygenases (LOX). Its structural similarity to other heterocyclic compounds with known antimicrobial properties warrants investigation against various bacterial and fungal strains, particularly drug-resistant ones.

Table 3: Diverse Biological Activities Associated with the Chromone Scaffold

Biological ActivityDescriptionPotential Application Area
Antitumor nih.govInhibition of cancer cell proliferation and induction of apoptosis.Oncology
Anti-inflammatory nih.govModulation of inflammatory pathways and enzymes.Inflammatory Disorders (e.g., Arthritis)
Antiviral nih.govInhibition of viral replication and entry into host cells.Infectious Diseases
Antimicrobial nih.govActivity against pathogenic bacteria and fungi.Infectious Diseases
Antidiabetic nih.govModulation of enzymes and pathways involved in glucose metabolism.Diabetes
Sirtuin 2 (SIRT2) Inhibition wikipedia.orgSelective inhibition of the SIRT2 enzyme, a target for neurodegenerative and metabolic diseases.Neuroprotection, Metabolic Disorders

Sustainable and Green Chemistry Approaches in Synthesis

The pharmaceutical industry is increasingly focusing on sustainable manufacturing practices to minimize its environmental impact. Green chemistry principles offer a framework for designing chemical syntheses that are safer, more efficient, and less polluting. researchgate.net For the synthesis of this compound and its derivatives, adopting these principles is a critical future direction.

Traditional synthetic routes for chromones can involve harsh reagents, toxic solvents, and high temperatures, leading to significant waste generation. nih.gov Modern, greener alternatives are being actively developed. These include the use of:

Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can dramatically reduce reaction times from hours to minutes and often increase product yields. nih.govresearchgate.net

Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, ethanol, or ionic liquids. researchgate.net

Catalysis: Employing non-toxic, reusable catalysts (organocatalysts or nanocatalysts) to improve reaction efficiency and reduce waste. nih.gov

Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials are combined to form a complex product in a single step, which increases efficiency and reduces the need for purification of intermediates. researchgate.net

Mechanochemistry: Using mechanical force (e.g., ball milling) to drive chemical reactions, often in the absence of a solvent. researchgate.net

By incorporating these sustainable methods, the production of this compound can become more cost-effective, scalable, and environmentally responsible, aligning with the future demands of the chemical and pharmaceutical industries. researchgate.netresearchgate.net

Table 4: Comparison of Conventional and Green Synthetic Approaches for Chromones

FeatureConventional SynthesisGreen Chemistry Approach
Energy Source Conventional heating (oil baths)Microwave irradiation, Ultrasound nih.gov
Solvents Often uses volatile, toxic organic solvents.Water, ethanol, ionic liquids, or solvent-free conditions (mechanochemistry). researchgate.net
Catalysts May use stoichiometric, hazardous reagents (e.g., strong acids/bases).Recyclable, non-toxic organocatalysts or nanocatalysts. nih.gov
Efficiency Often multi-step with intermediate purification.One-pot multicomponent reactions, reduced reaction times. researchgate.net
Waste Generation Higher Process Mass Intensity (PMI), significant hazardous waste.Lower PMI, reduced waste streams.

Q & A

Q. Q1. What are the standard synthetic routes for 2-(Acetylaminomethyl)-chromen-4-one, and how can reaction conditions be optimized for yield?

The synthesis typically involves cyclization of 2-hydroxyacetophenone derivatives with acetylamine-containing precursors. For example, sodium hydroxide and hydrogen peroxide in ethanol are used to facilitate enolization and subsequent cyclization under mild conditions . Electron-deficient intermediates, such as 4-alkynylchromen-2-one, may require palladium-catalyzed cross-coupling to introduce the acetylaminomethyl group . Optimization includes adjusting solvent polarity (e.g., DMF for propargylation) and stoichiometric ratios of reagents (e.g., K₂CO₃ for nucleophilic substitutions) to improve yields above 70% .

Q. Q2. How is the chromen-4-one core structurally characterized, and what analytical techniques are critical for validation?

Key techniques include:

  • ¹H NMR : Peaks at δ 5.46 (dd, 2-H chromen-4-one) and δ 3.05–2.89 (3-Ha/b) confirm the core structure .
  • IR spectroscopy : A strong C=O stretch at ~1680 cm⁻¹ verifies the 4-keto group .
  • X-ray crystallography : Resolves substituent positions (e.g., methyl or ethoxyphenyl groups) and confirms stereochemistry .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 217.22) validate the molecular formula (C₁₂H₁₁NO₃) .

Q. Q3. What preliminary biological assays are used to screen this compound derivatives?

Standard assays include:

  • Antimicrobial activity : Disk diffusion or microdilution against S. aureus or E. coli .
  • Anti-inflammatory testing : COX-2 inhibition assays using ELISA .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. Q4. How do substituents at the 2- and 6-positions influence bioactivity, and what structure-activity relationships (SAR) have been observed?

  • Electron-withdrawing groups (e.g., Cl, NO₂ at position 6): Enhance kinase inhibition (e.g., DNA-PK IC₅₀ = 190–350 nM) by stabilizing ligand-receptor interactions .
  • Bulkier substituents (e.g., trifluoromethyl or bromophenyl at position 2): Improve anti-inflammatory activity by blocking TNF-α receptor binding .
  • Hydrophilic groups (e.g., morpholine or ethoxyphenyl): Increase solubility but may reduce membrane permeability .

Q. Q5. How can contradictory data on enzyme inhibition (e.g., varying IC₅₀ values across studies) be resolved?

Contradictions often arise from assay conditions. Mitigation strategies include:

  • Standardizing enzyme sources (e.g., recombinant vs. cell lysate DNA-PK) .
  • Controlling co-solvents (e.g., DMSO ≤0.1% to avoid interference) .
  • Validating results with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic IC₅₀) .

Q. Q6. What methodologies are used to study multi-target effects of this compound derivatives?

  • Molecular docking : Predicts binding to TNF-α receptors, COX-2, and DNA-PK using AutoDock Vina .
  • Transcriptomics : RNA-seq identifies downstream pathways (e.g., NF-κB or PI3K/AKT) in treated cells .
  • Kinase profiling panels : Broad-spectrum screening against 100+ kinases to identify off-target effects .

Q. Q7. How can regioselective functionalization of the chromen-4-one scaffold be achieved?

  • Electrophilic aromatic substitution : Nitration at position 6 using HNO₃/H₂SO₄ .
  • Buchwald-Hartwig amination : Introduces morpholine or methylthiazole groups at position 3 via Pd catalysis .
  • Click chemistry : Azide-alkyne cycloaddition for propargyl derivatives at position 7 .

Q. Q8. What strategies improve the metabolic stability of this compound derivatives?

  • Deuterium incorporation : Replacing C-H with C-D bonds at oxidation-prone sites (e.g., position 3) .
  • Prodrug design : Phosphorylated or PEGylated derivatives enhance plasma half-life .
  • Cytochrome P450 inhibition assays : Identify metabolic hotspots for targeted modification .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.